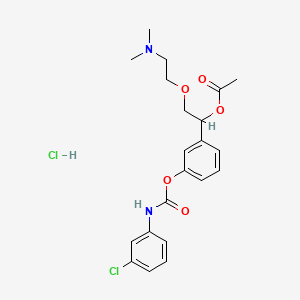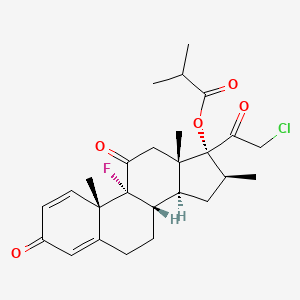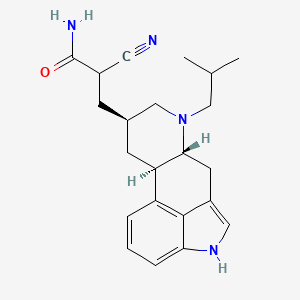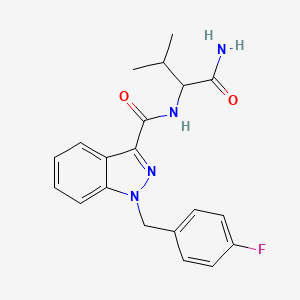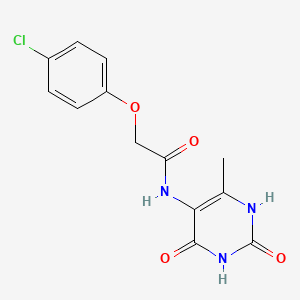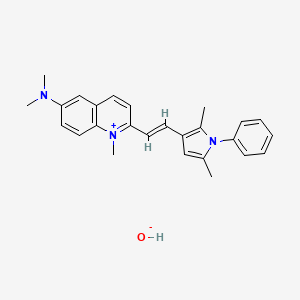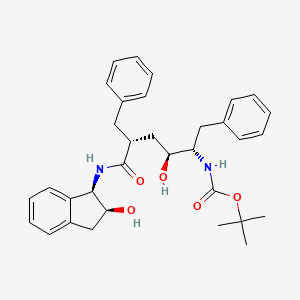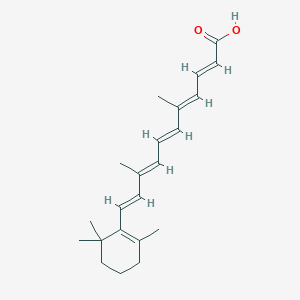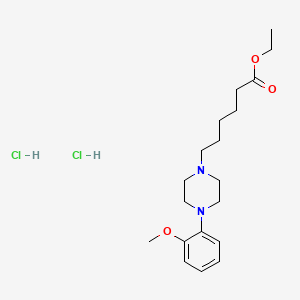
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Analyse Des Réactions Chimiques
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a nonselective serotonin receptor agonist, which means it can bind to multiple types of serotonin receptors and activate them . This interaction leads to various physiological effects, including modulation of mood, appetite, and sleep.
Comparaison Avec Des Composés Similaires
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in functionalizing pyrazolylvinyl ketones.
1-(4-Methoxyphenyl)piperazine: Used in the synthesis of cyclic amine substituted Tröger′s base derivatives.
1-(2,3-Dichlorophenyl)piperazine: Known for its application in the synthesis of functionalized bis(mercaptoimidazolyl)borates.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions.
Propriétés
Numéro CAS |
81185-87-7 |
|---|---|
Formule moléculaire |
C19H32Cl2N2O3 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
ethyl 6-[4-(2-methoxyphenyl)piperazin-1-yl]hexanoate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-3-24-19(22)11-5-4-8-12-20-13-15-21(16-14-20)17-9-6-7-10-18(17)23-2;;/h6-7,9-10H,3-5,8,11-16H2,1-2H3;2*1H |
Clé InChI |
IBURYOOULSOCSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCN1CCN(CC1)C2=CC=CC=C2OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


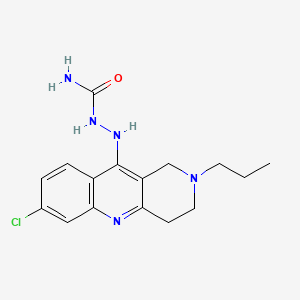
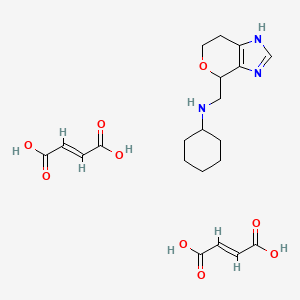
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)
